Cbz-DL-Phe-DL-Phe-DL-Phe-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

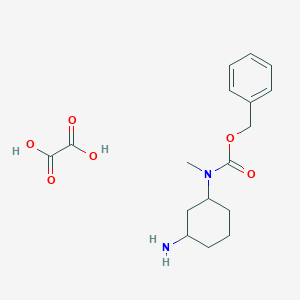

Cbz-DL-Phe-DL-Phe-DL-Phe-OH, auch bekannt als N-Benzyloxycarbonyl-DL-Phenylalanin, ist eine Verbindung, die hauptsächlich in der Peptidsynthese verwendet wird. Es ist ein Derivat von Phenylalanin, einer essentiellen Aminosäure, und wird häufig als Schutzgruppe in der Peptidsynthese eingesetzt, um unerwünschte Reaktionen an der Aminogruppe zu verhindern.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cbz-DL-Phe-DL-Phe-DL-Phe-OH umfasst typischerweise den Schutz der Aminogruppe von Phenylalanin unter Verwendung einer Benzyloxycarbonyl-(Cbz)-Gruppe. Der Prozess umfasst im Allgemeinen die folgenden Schritte:

Schutz der Aminogruppe: Die Aminogruppe von Phenylalanin wird durch Reaktion mit Benzylchlorformiat in Gegenwart einer Base wie Natriumhydroxid geschützt.

Kupplungsreaktionen: Das geschützte Phenylalanin wird dann mit anderen Aminosäuren oder Peptiden unter Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N’-Diisopropylcarbodiimid (DIC) gekoppelt.

Entschützung: Die Cbz-Gruppe kann durch Hydrierung in Gegenwart eines Palladiumkatalysators entfernt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Bulk-Synthese: Es werden große Mengen an Ausgangsmaterialien und Reagenzien verwendet.

Optimierung der Reaktionsbedingungen: Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittel werden für maximale Ausbeute und Reinheit optimiert.

Reinigung: Das Endprodukt wird mit Techniken wie Kristallisation, Chromatographie oder Umkristallisation gereinigt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cbz-DL-Phe-DL-Phe-DL-Phe-OH unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrierung: Entfernung der Cbz-Schutzgruppe.

Kupplungsreaktionen: Bildung von Peptidbindungen mit anderen Aminosäuren oder Peptiden.

Hydrolyse: Abbau der Peptidbindung unter sauren oder basischen Bedingungen.

Häufige Reagenzien und Bedingungen

Hydrierung: Palladium auf Kohlenstoff (Pd/C)-Katalysator, Wasserstoffgas.

Kupplungsreagenzien: DCC, DIC oder HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxidhexafluorophosphat).

Hydrolyse: Saure oder basische Bedingungen, wie Salzsäure oder Natriumhydroxid.

Hauptsächlich gebildete Produkte

Entschützte Aminosäuren: Nach der Hydrierung wird die Cbz-Gruppe entfernt, wodurch freie Aminosäuren entstehen.

Peptide: Kupplungsreaktionen führen zur Bildung längerer Peptidketten.

Wissenschaftliche Forschungsanwendungen

Cbz-DL-Phe-DL-Phe-DL-Phe-OH wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in den Bereichen:

Chemie: Als Baustein in der Peptidsynthese und als Schutzgruppe für Aminosäuren.

Biologie: Bei der Untersuchung der Proteinstruktur und -funktion sowie bei der Synthese von Peptid-basierten Medikamenten.

Medizin: Bei der Entwicklung von Peptid-basierten Therapeutika und als Werkzeug in der Arzneimittelforschung.

Industrie: Bei der Produktion von Peptid-basierten Produkten wie Kosmetika und Lebensmittelzusatzstoffen.

Wirkmechanismus

Der primäre Wirkmechanismus von this compound besteht in seiner Rolle als Schutzgruppe in der Peptidsynthese. Die Cbz-Gruppe schützt die Aminogruppe von Phenylalanin und verhindert unerwünschte Reaktionen während der Peptidbindungsbildung. Die Cbz-Gruppe kann durch Hydrierung selektiv entfernt werden, was eine kontrollierte Synthese von Peptiden ermöglicht.

Wirkmechanismus

The primary mechanism of action of Cbz-DL-Phe-DL-Phe-DL-Phe-OH involves its role as a protecting group in peptide synthesis. The Cbz group protects the amino group of phenylalanine, preventing unwanted reactions during peptide bond formation. The Cbz group can be selectively removed by hydrogenation, allowing for the controlled synthesis of peptides.

Vergleich Mit ähnlichen Verbindungen

Cbz-DL-Phe-DL-Phe-DL-Phe-OH kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

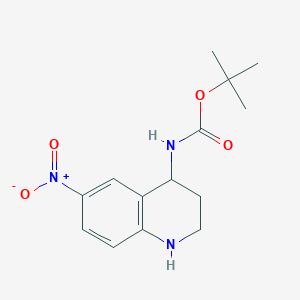

Fmoc-DL-Phe-DL-Phe-DL-Phe-OH: Verwendet eine Fluorenylmethyloxycarbonyl-(Fmoc)-Schutzgruppe anstelle von Cbz.

Boc-DL-Phe-DL-Phe-DL-Phe-OH: Verwendet eine tert-Butyloxycarbonyl-(Boc)-Schutzgruppe.

Z-DL-Phe-DL-Phe-DL-Phe-OH: Ein anderer Name für this compound, wobei "Z" für Benzyloxycarbonyl steht.

Die Einzigartigkeit von this compound liegt in seiner Stabilität und einfachen Entfernung unter milden Bedingungen, was es zu einer bevorzugten Wahl in der Peptidsynthese macht.

Eigenschaften

IUPAC Name |

3-phenyl-2-[[3-phenyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35N3O6/c39-32(37-31(34(41)42)23-27-17-9-3-10-18-27)29(21-25-13-5-1-6-14-25)36-33(40)30(22-26-15-7-2-8-16-26)38-35(43)44-24-28-19-11-4-12-20-28/h1-20,29-31H,21-24H2,(H,36,40)(H,37,39)(H,38,43)(H,41,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDHGVWUXAXFMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B12103501.png)

![(3',7-Diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl)methyl acetate](/img/structure/B12103505.png)

![benzyl (S)-1-((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate](/img/structure/B12103514.png)

![9H-fluoren-9-ylmethyl N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12103544.png)

![6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12103550.png)